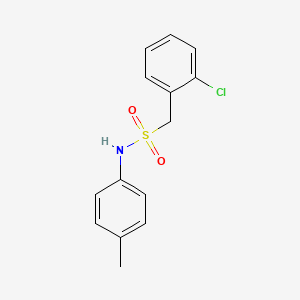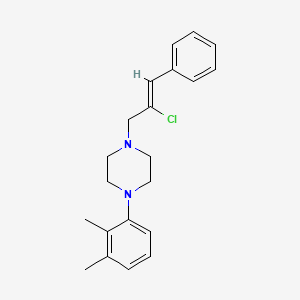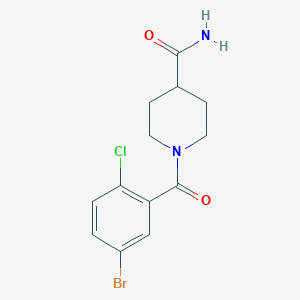
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP is a novel small molecule that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals and the generation of action potentials in neurons. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to block the transmission of pain signals in the spinal cord, resulting in analgesic effects. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, resulting in anticonvulsant effects.
实验室实验的优点和局限性
One advantage of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that it exhibits a wide range of biological activities, making it a versatile tool for scientific research. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of research could focus on further elucidating the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, which may lead to the development of more effective therapeutic applications. Additionally, research could focus on optimizing the synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide to improve its availability for laboratory experiments. Furthermore, research could focus on exploring the potential of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide as a treatment for various inflammatory and neurological disorders.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with 4-methylpiperidine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to produce N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord. Furthermore, N-(4-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated sodium channels.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVUJXSUPOBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)


![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)


